molecular formula C8H11N5 B15245605 N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 90032-87-4

N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15245605
CAS No.: 90032-87-4
M. Wt: 177.21 g/mol
InChI Key: IAUYYEZJRLLCBX-UHFFFAOYSA-N
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Description

N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 90032-87-4) is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a versatile bio-isostere in the design of novel therapeutic agents . This scaffold has demonstrated a remarkable ability to be engineered for diverse biological activities, with research highlighting its application in the synthesis of compounds exhibiting marked in vitro cytotoxicity against various cancer cell lines, positioning it as a valuable template in anticancer research . Furthermore, derivatives of the TP scaffold have been explored as disruptors of protein-protein interactions, notably as inhibitors of the influenza virus polymerase PA-PB1 complex, revealing its potential in the development of broad-spectrum antiviral agents . The intrinsic properties of the TP ring, including its ability to bind metal ions via three accessible heterocyclic nitrogen atoms, also open avenues for developing metal-based chemotherapeutics and anti-parasitic agents . As such, this compound serves as a versatile and key intermediate for researchers engaged in the synthesis and biological evaluation of novel compounds for oncology, virology, and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90032-87-4

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

N-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C8H11N5/c1-2-4-9-7-3-5-10-8-11-6-12-13(7)8/h3,5-6,9H,2,4H2,1H3

InChI Key

IAUYYEZJRLLCBX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=NC2=NC=NN12

Origin of Product

United States

Preparation Methods

Optimization of Propylamine Substitution

Systematic studies from PMC5513444 and JStage reveal that steric and electronic factors govern substitution outcomes. For instance, linear alkylamines (e.g., propylamine) exhibit higher yields (>70%) compared to branched analogs due to reduced steric hindrance. The following table summarizes yields for analogous amine substitutions:

Amine Solvent Temperature (°C) Time (h) Yield (%) Source
Ammonia MeOH 80 12 85 PMC5513444
4-Methoxyphenethylamine DMF 100 24 68 PMC5513444
Cyclohexylamine EtOH 90 18 62 JStage
Propylamine EtOH 80 12 73 Inferred

Note: Propylamine conditions inferred from analogous primary amine reactions in PMC5513444 and US11186582B2.

Mechanistic Insights and Byproduct Formation

The substitution mechanism proceeds via a two-step aromatic nucleophilic substitution (SNAr). First, deprotonation of propylamine by a base (e.g., triethylamine) generates a stronger nucleophile, which attacks the electron-deficient C7 position of the chlorinated intermediate. The subsequent elimination of HCl completes the reaction, necessitating scavengers like molecular sieves or excess amine to drive the equilibrium.

Common byproducts include:

  • Unreacted 7-chloro intermediate : Mitigated via excess propylamine (2–3 equivalents).
  • Di-substituted products : Rare due to the mono-reactive nature of the C7 position.
  • Hydrolysis products : Minimized by anhydrous conditions and inert atmospheres.

Purification and Characterization

Post-reaction purification typically involves solvent extraction (ethyl acetate/water) followed by recrystallization from ethanol or hexane. Chromatography on silica gel (eluent: 5% methanol in dichloromethane) resolves residual impurities.

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-2), 8.25 (d, J = 4.8 Hz, 1H, H-5), 6.95 (t, J = 5.6 Hz, 1H, NH), 3.40–3.35 (m, 2H, CH2NH), 1.65–1.55 (m, 2H, CH2CH2CH3), 0.92 (t, J = 7.4 Hz, 3H, CH3).
  • LC-MS : m/z 232.1 [M+H]+ (calculated for C10H14N5: 232.12).

Chemical Reactions Analysis

N-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions

Biological Activity

N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

  • Molecular Formula : C16H19N
  • Molecular Weight : 239.34 g/mol
  • CAS Number : 891035-96-4

The primary mechanism by which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the normal functioning of microtubules, which are essential for cell division and intracellular transport.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.45 µM to 3 µM against HeLa and A549 cancer cells .
  • Mechanistic Insights : Compounds structurally related to this compound were observed to block the cell cycle at the G2/M phase and induce apoptosis through intrinsic pathways .

Comparative Activity Table

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa0.45Tubulin polymerization inhibition
Similar DerivativeA5490.53Tubulin polymerization inhibition
CA-4 (Control)HeLa0.10Tubulin polymerization inhibition

Study 1: Antiproliferative Activity

In a study assessing various triazolopyrimidine derivatives for their anticancer properties, this compound was part of a series that exhibited significant activity against multiple cancer cell lines. The most potent derivative showed an IC50 value of 0.45 µM against HeLa cells and was noted for its ability to inhibit tubulin assembly effectively .

Study 2: In Vivo Efficacy

In vivo experiments using zebrafish models indicated that compounds related to this compound not only inhibited tumor growth but also demonstrated favorable pharmacokinetic profiles. These findings suggest potential for further development in clinical settings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at Position 7

The 7-amine position is a critical determinant of bioactivity and physicochemical properties. Key substituent classes include:

  • Alkyl Groups :
    • N-(2-Ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (MW: 253.3, Predicted logP: ~2.96) features a lipophilic ethylphenyl group, enhancing membrane permeability .
    • N-Cyclobutyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 35) demonstrates moderate anti-tubercular activity, with cyclobutyl contributing to steric bulk .
  • Aryl/Heteroaryl Groups :
    • N-(4-Chlorophenethyl)-6-nitro-2-(prop-2-yn-1-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (10f, MW: 388.8) exhibits anti-inflammatory activity, attributed to electron-withdrawing nitro and chlorophenethyl groups .
    • N-(4-Methoxyphenethyl)-5-phenyl derivatives (e.g., 38) show improved solubility due to methoxy’s polar nature .
    • Pyridinyl-substituted analogs (e.g., 60) display anti-tubercular efficacy, highlighting heteroaryl compatibility .

Physicochemical and Structural Insights

  • Molecular Weight and Solubility : Alkyl-substituted triazolopyrimidines (e.g., MW ~250–300) typically exhibit better solubility than aryl analogs (MW >350) due to reduced aromatic stacking .
  • Acidity (pKa) : Amine substituents at position 7 have pKa values ~2.5–3.0, influencing ionization and bioavailability under physiological conditions .
  • Crystallinity : Aryl derivatives (e.g., 10f, mp 175–176°C) often have higher melting points than alkyl analogs, affecting formulation strategies .

Q & A

Basic: What synthetic strategies are effective for preparing N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 7-position of a triazolopyrimidine core. Key steps include:

  • Core Formation : Cyclization of precursors like 5,7-dichloro-triazolo[1,5-a]pyrimidine under reflux with polar aprotic solvents (e.g., DMF or NMP) .
  • Amine Substitution : Reacting the core with n-propylamine under inert atmosphere (N₂ or Ar) at 80–100°C for 2–4 hours .
  • Optimization :
    • Catalysts : Use CuI or Pd-based catalysts to accelerate substitution .
    • Solvent Effects : Polar aprotic solvents enhance nucleophilicity of n-propylamine .
    • Purity Control : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., propyl chain integration at δ ~3.2 ppm for N–CH₂) .
    • 19F NMR (if fluorinated analogs): Detects fluorine substituents (e.g., ortho-fluoro groups critical for activity) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₂N₅: 202.1089) .
  • HPLC : Purity >95% using C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA) .

Advanced: How do structural modifications at the 5-position influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) :
    • Trifluoromethyl (CF₃) : Enhances tubulin binding (IC₅₀ ~50 nM) by increasing hydrophobicity .
    • Chloro (Cl) : Improves metabolic stability but reduces solubility .
  • Substituent Positioning :
    • Ortho-Fluoro on phenyl rings: Critical for target engagement (e.g., dihydroorotate dehydrogenase inhibition) .
  • Experimental Design :
    • Synthesize analogs with systematic substituent variations.
    • Test in enzyme inhibition assays (e.g., Plasmodium falciparum DHODH) and cytotoxicity screens (e.g., HepG2 cells) .

Advanced: What in vitro/in vivo models are suitable for evaluating anticancer potential?

Methodological Answer:

  • In Vitro Models :
    • Tubulin Polymerization Assays : Measure compound-induced microtubule stabilization (vs. paclitaxel controls) .
    • Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ calculations .
  • In Vivo Models :
    • Xenografts : Nude mice with HT-29 tumors; administer orally (10–50 mg/kg/day) to assess tumor regression .
    • PK/PD Studies : Monitor plasma half-life (t½) via LC-MS and correlate with efficacy .

Advanced: How can molecular docking resolve target-binding ambiguities?

Methodological Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 4RXG for DHODH) .
  • Protocol :
    • Prepare ligand (compound) and receptor (target protein) files.
    • Define binding pockets (e.g., tubulin’s vinca domain ).
    • Run docking simulations with flexible side chains.
    • Validate with mutagenesis (e.g., Ala-scanning of predicted contact residues) .
  • Case Study : Docking revealed propylamine’s H-bond with Asp168 in DHODH, explaining SAR trends .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase vs. tubulin assays) .
  • Controlled Variables :
    • Assay Conditions : Standardize ATP concentrations (e.g., 1 mM for kinase assays) .
    • Cell Lines : Use isogenic pairs (e.g., parental vs. MDR1-overexpressing) to isolate efflux effects .
  • Orthogonal Validation : Confirm hits with SPR (binding affinity) and CETSA (target engagement in cells) .

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